



Application Notes and Protocols for JTV-519 Fumarate in Isolated Cardiomyocytes

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Compound of Interest						
Compound Name:	JTV-519 fumarate					
Cat. No.:	B2872935	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and drug development.[1][2] It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the closed state of the cardiac ryanodine receptor (RyR2).[1][3] This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][4][5] Additionally, JTV-519 exhibits multi-channel blocking effects, inhibiting various ion currents in cardiomyocytes, including sodium (INa), potassium (IK1, IKr), and calcium (ICa) currents.[3][5]

These application notes provide a comprehensive overview of the experimental use of **JTV-519 fumarate** in isolated cardiomyocytes, including detailed protocols, data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of JTV-519 on isolated cardiomyocytes.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Content



Species/Cel I Type	JTV-519 Concentrati on	Experiment al Condition	Effect on SR Ca²+ Leak	Effect on SR Ca ²⁺ Content	Reference
HL-1 Cardiomyocyt es	1 μΜ	Hypoxia (1% O²)	Reduced by 35%	No significant effect	[6]
HL-1 Cardiomyocyt es	1 μΜ	Control (12% O ₂)	Reduced by 52%	No significant effect	[6]
Murine Cardiomyocyt es	1 μmol·L ⁻¹	Ouabain- induced Ca ²⁺ overload	Significantly reduced Ca ²⁺ spark frequency	Decreased	[7]
Rabbit Cardiomyocyt es	1 μmol/L	β-escin- permeabilize d	Reduced Ca ²⁺ wave frequency and velocity	No change	[8][9]
Rabbit Cardiomyocyt es	3 μmol/L	β-escin- permeabilize d	Abolished Ca ²⁺ waves	Reduced to ~73% of control	[8][9]
Calstabin- 2+/- Cardiomyocyt es	1 μΜ	Isoproterenol (100 nM) + Rapid Pacing	Reduced aberrant diastolic Ca ²⁺ release	Reduced by 9 ± 0.3% (in ISO-treated)	[4]

Table 2: Effects of JTV-519 on Ca²⁺ Transients and Ion Currents



Species/Cell Type	JTV-519 Concentration	Effect on Ca²+ Transient Amplitude	Effect on L- type Ca²+ Current (ICa,L)	Reference
Rabbit Cardiomyocytes	<1 µmol/L	No significant effect	No significant effect	[9]
Rabbit Cardiomyocytes	1 μmol/L	Decreased to 83 ± 7% of control	No significant effect	[8][9]
Rabbit Cardiomyocytes	3 μmol/L	Decreased to 60 ± 7% of control	Reduced to 66 ± 8% of control	[8][9]
Rat Cardiomyocytes	Not specified	Inhibition	Inhibition	[2]
Guinea Pig Cardiomyocytes	Not specified	Not specified	Inhibition	[2]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from methodologies used for isolating rat and rabbit ventricular cardiomyocytes.[2][10]

Materials:

- Perfusion Buffer (KH): (in mmol/L) 120 NaCl, 5.4 KCl, 20 HEPES, 0.52 NaH₂PO₄, 3.5 MgCl₂·6H₂O, 20 Taurine, 10 Creatine, 11.1 Glucose. Adjust pH to 7.4 with NaOH.
- Enzyme Solution: KH buffer containing 1 mg/mL Collagenase (Type I) and 0.1 mg/mL
 Protease (Type XIV).
- Wash Solution: Nominally Ca²⁺-free KH solution containing 1% Bovine Serum Albumin (BSA).
- Adult rat or rabbit.



Langendorff perfusion system.

Procedure:

- Euthanize the animal according to approved institutional guidelines.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with KH buffer for approximately 5 minutes to clear the blood.
- Switch to the Enzyme Solution and perfuse for approximately 6-10 minutes, or until the heart becomes flaccid.
- Perfuse with the Wash Solution for 6 minutes to remove the enzymes.
- Detach the ventricles and gently mince the tissue in the Wash Solution.
- Gently triturate the tissue with a pipette to release individual cardiomyocytes.
- Allow the cells to settle, then resuspend in a suitable culture medium with gradually increasing Ca²⁺ concentrations.

Protocol 2: Measurement of SR Ca²⁺ Leak Induced by Ca²⁺ Overload

This protocol describes the induction of SR Ca²⁺ leak using ouabain and its measurement.[7]

Materials:

- Isolated ventricular cardiomyocytes.
- Fluorescent Ca²⁺ indicator: Fluo-5N, AM or Fura-2, AM.
- JTV-519 Fumarate Stock Solution: Dissolve in DMSO to a stock concentration of 1 mmol·L⁻¹.[10]
- Ouabain Stock Solution.



- Confocal microscope or a system for measuring intracellular Ca²⁺.
- Field stimulation apparatus.

Procedure:

- Loading with Ca²⁺ Indicator: Incubate the isolated cardiomyocytes with the chosen fluorescent Ca²⁺ indicator according to the manufacturer's protocol. Allow for deesterification (typically 30 minutes).[10]
- Baseline Measurement: Place the coverslip with cardiomyocytes on the microscope stage
 and perfuse with a modified Krebs-Henseleit solution at 37°C.[10] Record baseline Ca²⁺
 transients and spontaneous Ca²⁺ release events (sparks or waves) while field-stimulating the
 cells.
- JTV-519 Pre-incubation: Perfuse the cells with the solution containing the desired concentration of JTV-519 (e.g., 1 μmol·L⁻¹) for a pre-incubation period (e.g., 1 hour).[7] A parallel set of experiments with the vehicle (DMSO) should be performed as a control.[10]
- Induction of Ca²⁺ Overload: Introduce ouabain into the perfusion solution to induce SR Ca²⁺ overload and subsequent Ca²⁺ leak.
- Data Acquisition: Record Ca²⁺ sparks and waves using confocal line-scan imaging. Quantify the frequency, amplitude, and duration of these events.
- SR Ca²⁺ Load Assessment: At the end of the experiment, rapidly apply a high concentration of caffeine (e.g., 10 mM) to release the total SR Ca²⁺ content and estimate the SR Ca²⁺ load.[4][11]

Protocol 3: Electrophysiological Recording of Ion Currents

This protocol outlines the whole-cell patch-clamp technique to measure the effects of JTV-519 on various ion currents.

Materials:



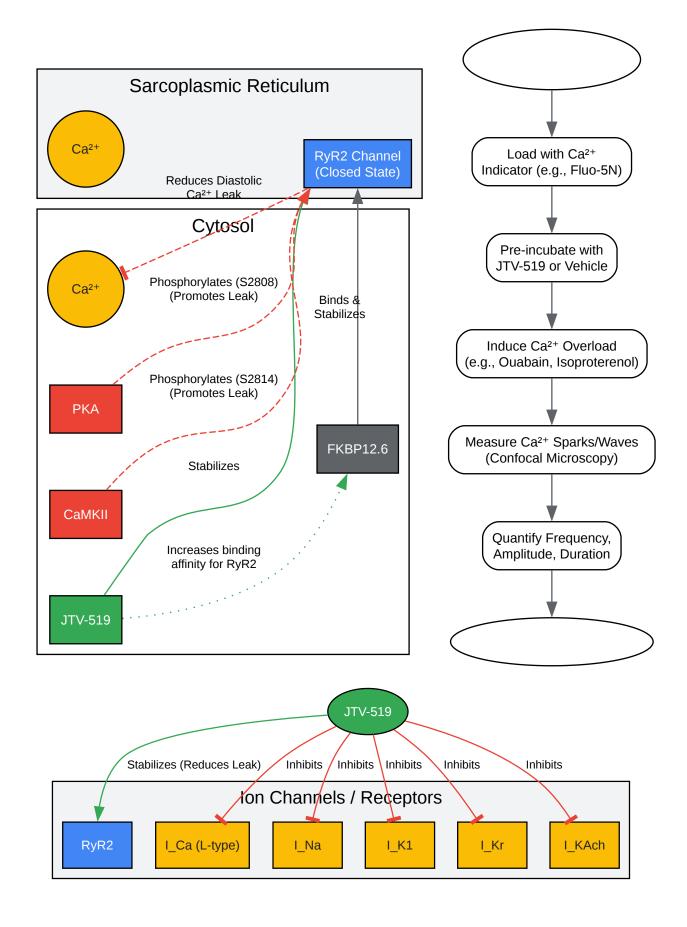
- · Isolated ventricular cardiomyocytes.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External Solution: Tyrode's solution containing (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution: Specific to the ion current being measured. For example, for ICa,L, a Cs+-based solution is used to block K+ currents.
- JTV-519 Fumarate.

Procedure:

- Place isolated cardiomyocytes in the recording chamber on an inverted microscope.
- Pull patch pipettes with a resistance of 2-4 M Ω when filled with the internal solution.
- Form a giga-ohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.
- Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., a step depolarization to measure ICa,L).
- Record baseline currents.
- Perfuse the cell with the external solution containing the desired concentration of JTV-519.
- Record the ion currents again in the presence of the drug to determine its effect.
- Analyze the changes in current amplitude, kinetics, and voltage-dependence.

Mandatory Visualizations Signaling Pathways and Mechanisms of Action







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References

- 1. JTV-519 Wikipedia [en.wikipedia.org]
- 2. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Ryanodine Receptor in Cardiac Physiology and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of K201 on isolated working rabbit heart mechanical function during pharmacologically induced Ca2+ overload PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
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